molecular formula C22H21NO4 B2432929 (1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid CAS No. 2408936-62-7

(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid

Cat. No.: B2432929
CAS No.: 2408936-62-7
M. Wt: 363.413
InChI Key: BPTQGMQNBWRTEI-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group is a type of protecting group, which shields reactive sites in a molecule during chemical reactions .


Chemical Reactions Analysis

The Fmoc group can be removed (deprotected) under mild basic conditions, such as treatment with piperidine . This is a common step in peptide synthesis, allowing the protected group to be removed without disturbing other parts of the molecule .

Scientific Research Applications

Enantioselective Synthesis and Resolution

Compounds similar to the one have been used in the enantioselective synthesis and resolution of constrained cyclopropane analogues, which are valuable in the development of pharmaceuticals and agrochemicals. For example, enantiomerically pure cyclopropanecarboxylic acids have been prepared by the resolution of racemic precursors, showcasing the importance of such compounds in stereochemistry and drug synthesis (A. Jiménez et al., 2001).

Polymerization and Material Science

Cyclopropane-containing compounds have been utilized in the polymerization process to create novel materials. For instance, the radical polymerization of vinylcyclopropane derivatives has led to the formation of hard, transparent, crosslinked polymers, highlighting the role of such compounds in material science and engineering (N. Moszner et al., 1999).

Synthetic Chemistry and Catalysis

Cyclopropane and azetidine structures are often involved in synthetic chemistry for the creation of novel organic compounds. For example, enantioselective cyclopropanation of enals using oxidative N-heterocyclic carbene catalysis demonstrates the utility of such compounds in developing new synthetic methodologies (Anup Biswas et al., 2012).

Bioactive Compound Synthesis

Compounds with cyclopropane moieties, similar to the one , have been explored for their potential in synthesizing bioactive compounds. This includes the synthesis of analogs of 1-aminocyclopropane-1-carboxylic acid, which is an ethylene precursor in plants, demonstrating the bioactive potential of cyclopropane derivatives in biological systems (N. Hoffman et al., 1982).

Mechanism of Action

Without more specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s being used in peptide synthesis, the Fmoc group would play a crucial role in protecting reactive sites during the synthesis process .

Properties

IUPAC Name

(1R,2S)-2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-21(25)19-9-18(19)13-10-23(11-13)22(26)27-12-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,13,18-20H,9-12H2,(H,24,25)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTQGMQNBWRTEI-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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